molecular formula C19H15BrO5 B2387751 ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate CAS No. 610754-39-7

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2387751
CAS No.: 610754-39-7
M. Wt: 403.228
InChI Key: PRGKAIMMEDBWJS-UHFFFAOYSA-N
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Description

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromophenyl group, a methoxy group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety data for this compound is not available, it’s generally important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

As this compound might be novel or not widely studied, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its potential biological activities, given the biological relevance of similar compounds .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological and clinical applications .

Mode of Action

Compounds with similar structures are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that many indole derivatives, which share structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Compounds with similar structures have been reported to show inhibitory activity against various viruses .

Action Environment

It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid and 7-methoxy-4-oxochromene-2-carboxylic acid.

    Esterification: The carboxylic acid group of 7-methoxy-4-oxochromene-2-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Coupling Reaction: The 4-bromophenylacetic acid is then coupled with the ethyl ester of 7-methoxy-4-oxochromene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or sodium thiolate (NaSR) for thiolation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Quinones or other oxidized forms.

    Reduction: Dihydro derivatives or alcohols.

    Hydrolysis: Corresponding carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-7-methoxy-4-oxochromene-2-carboxylate
  • Ethyl 3-(4-fluorophenyl)-7-methoxy-4-oxochromene-2-carboxylate
  • Ethyl 3-(4-methylphenyl)-7-methoxy-4-oxochromene-2-carboxylate

Uniqueness

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-3-24-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(23-2)10-15(14)25-18/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGKAIMMEDBWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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